![molecular formula C37H65NO12 B164011 9-Deoxo-12-deoxy-9,12-epoxyerythromycin CAS No. 134108-11-5](/img/structure/B164011.png)
9-Deoxo-12-deoxy-9,12-epoxyerythromycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Deoxo-12-deoxy-9,12-epoxyerythromycin, also known as Erythromycin A enol ether, is a macrolide antibiotic that is derived from the bacterium Saccharopolyspora erythraea. This antibiotic is widely used in clinical practice due to its broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and some atypical pathogens.
Mecanismo De Acción
The mechanism of action of 9-Deoxo-12-deoxy-9,12-epoxyerythromycin is similar to other macrolide antibiotics. It binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the formation of peptide bonds and inhibiting protein synthesis. This leads to the inhibition of bacterial growth and ultimately, bacterial cell death.
Biochemical and Physiological Effects:
In addition to its antimicrobial activity, 9-Deoxo-12-deoxy-9,12-epoxyerythromycin has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, and may be useful in the treatment of inflammatory conditions. Additionally, this antibiotic has been shown to have immunomodulatory effects, including the modulation of T cell responses and the inhibition of nitric oxide production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 9-Deoxo-12-deoxy-9,12-epoxyerythromycin in lab experiments is its broad-spectrum antimicrobial activity, making it useful for studying the effects of antibiotics on various bacterial pathogens. Additionally, its anti-inflammatory properties make it useful for studying the mechanisms of inflammation and potential treatments for inflammatory conditions. One limitation of using this antibiotic in lab experiments is its potential toxicity to mammalian cells, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 9-Deoxo-12-deoxy-9,12-epoxyerythromycin. One direction is the development of new derivatives with improved potency and reduced toxicity. Additionally, further studies are needed to fully understand the immunomodulatory effects of this antibiotic and its potential use in the treatment of inflammatory conditions. Finally, research is needed to explore the potential use of 9-Deoxo-12-deoxy-9,12-epoxyerythromycin in combination with other antibiotics to improve treatment outcomes and reduce the development of antibiotic resistance.
Métodos De Síntesis
The synthesis of 9-Deoxo-12-deoxy-9,12-epoxyerythromycin involves the chemical modification of erythromycin A. The synthesis method includes the introduction of a double bond at C6-C7, followed by the oxidation of the C12 hydroxyl group to a ketone, and finally, the reduction of the ketone to an enol ether. This synthesis method yields a product that is structurally similar to erythromycin A but with improved stability and potency.
Aplicaciones Científicas De Investigación
9-Deoxo-12-deoxy-9,12-epoxyerythromycin has been extensively studied for its antimicrobial activity against various bacterial pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Legionella pneumophila. Additionally, this antibiotic has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory bowel disease and other inflammatory conditions.
Propiedades
Número CAS |
134108-11-5 |
---|---|
Nombre del producto |
9-Deoxo-12-deoxy-9,12-epoxyerythromycin |
Fórmula molecular |
C37H65NO12 |
Peso molecular |
715.9 g/mol |
Nombre IUPAC |
(1R,2R,5R,6S,7S,8R,11R,12S,13S)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione |
InChI |
InChI=1S/C37H65NO12/c1-14-25-37(10)30(40)20(4)28(50-37)18(2)16-35(8,43)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-36(9,44-13)31(41)23(7)46-26/h18-29,31-32,34,39,41,43H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27-,28+,29+,31+,32-,34+,35?,36-,37-/m1/s1 |
Clave InChI |
SLHPXIYHGWPYGO-IKACPNRHSA-N |
SMILES isomérico |
CC[C@@H]1[C@@]2(C(=O)[C@H]([C@@H](O2)[C@@H](CC([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)C |
SMILES |
CCC1C2(C(=O)C(C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C |
SMILES canónico |
CCC1C2(C(=O)C(C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C |
Sinónimos |
9-deoxo-12-deoxy-9,12-epoxyerythromycin A 69328 A-69328 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.